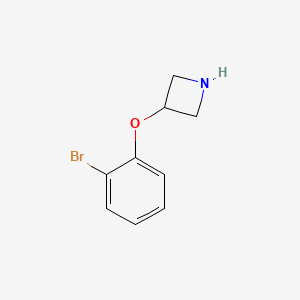

3-(2-Bromophenoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

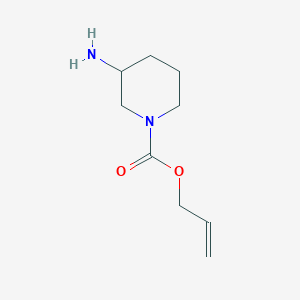

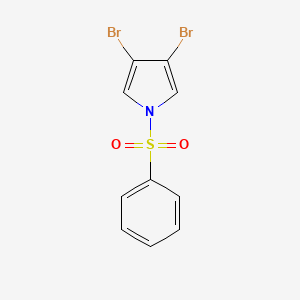

3-(2-Bromophenoxy)azetidine is a synthetic organic compound with a wide range of applications in scientific research. It belongs to a class of compounds known as azetidines, which are cyclic compounds containing three carbon atoms and two nitrogen atoms. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of a range of other compounds, including heterocyclic compounds, natural products, and bioactive molecules.

Scientific Research Applications

Synthesis and Drug-like Compound Derivatization

Azetidines, including derivatives like 3-(2-Bromophenoxy)azetidine, have been recognized for their ability to access under-explored chemical spaces in drug discovery. A noteworthy application involves the synthesis of 3,3-diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction. This method demonstrates the potential of N-Cbz azetidinols to yield high-quality azetidines from (hetero)aromatics and phenols. The resultant azetidines can be further derivatized into drug-like compounds, highlighting their versatility in medicinal chemistry (Denis et al., 2018).

Transformation to Piperidines and Azaheterocyclic Derivatives

The reactivity of azetidine derivatives towards different nucleophiles has paved the way for the stereoselective synthesis of cis-3,4-disubstituted piperidines. This process, involving ring transformation of 2-(2-mesyloxyethyl)azetidines, allows for the creation of diverse azaheterocyclic compounds, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

Preparation of Functionalized Azetidines

3-Bromo-3-ethylazetidines, closely related to this compound, have showcased their utility in synthesizing a variety of functionalized azetidines. This includes the preparation of 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines, among others. These compounds serve as precursors for further synthesis of novel azetidine-based building blocks, highlighting the broad applicability of bromo-azetidine derivatives in creating complex molecular architectures (Stankovic et al., 2013).

Azetidine as a Core Structure in Medicinal Chemistry

Azetidines and azetidin-2-ones are essential in developing various pharmaceutical agents. These compounds are thermally stable and versatile, serving as precursors for β-amino acids, amides, and heterocyclic compounds. Their applications extend to synthesizing cholesterol absorption inhibitors and anticancer agents, demonstrating the critical role of azetidine derivatives in therapeutic development (Singh et al., 2008).

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of “3-(2-Bromophenoxy)azetidine” and similar compounds may lie in their potential applications in drug discovery and development .

Properties

IUPAC Name |

3-(2-bromophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISAXOOUHPWFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)